molecular formula C34H28O9 B1680964 Setomimycin CAS No. 69431-87-4

Setomimycin

カタログ番号: B1680964
CAS番号: 69431-87-4
分子量: 580.6 g/mol
InChIキー: BIEJOJJMQZEKED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Setomimycin is a rare tetrahydroanthracene antibiotic that was first isolated from the bacterium Streptomyces pseudovenezuela. This compound has garnered attention for its potential therapeutic applications, particularly in the context of the COVID-19 pandemic. This compound exhibits antibacterial, antitumor, anti-inflammatory, and antioxidant properties .

準備方法

合成経路と反応条件: セトミマイシンは通常、ヒマラヤ北西部の地域で見られるストレプトマイセス属菌株RA-WS2から単離されます。 単離プロセスには、発酵および微生物バイオテクノロジー技術が含まれます . セトミマイシンの生産のための最適な条件には、グリセロールと大豆粕を基質として使用し、特定の撹拌と通気パラメータが含まれます .

工業的生産方法: セトミマイシンの工業的生産には、大規模発酵プロセスが含まれます。 田口メソッドは、プロセス変数を最適化し、化合物の最大収量と純度を確保するために頻繁に使用されます .

化学反応の分析

反応の種類: セトミマイシンは、酸化、還元、置換を含むさまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、その治療特性を強化するために不可欠です。

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲン化やアルキル化反応は、臭素やハロアルカンなどの試薬を使用して行われます。

主要な生成物: これらの反応から生成される主要な生成物には、抗菌および抗腫瘍活性を強化したセトミマイシンの修飾誘導体が含まれます .

4. 科学研究への応用

セトミマイシンは、幅広い科学研究用途を持っています。

科学的研究の応用

Scientific Research Applications

Setomimycin has been explored for its potential in various scientific research applications:

  • Chemistry this compound serves as a model compound for studying biaryl compound formation and oxidative phenol coupling.
  • Biology It has demonstrated antibacterial activity against Gram-positive bacteria, positioning it as a valuable compound for studying bacterial resistance mechanisms. this compound is active against Gram-positive bacteria, including mycobacteria, and has antitumor activity both in vitro and in vivo .
  • Medicine Recent studies have investigated its potential as a therapeutic agent against COVID-19, targeting the SARS-CoV-2 main protease . this compound also exhibits anti-inflammatory and anti-oxidant properties, suggesting its potential as a viable option against COVID-19 infections . Furthermore, it is a promising candidate for further enzymological research and potential antidiabetic therapy .
  • Industry The optimization of its production process using fermentation techniques can serve as a model for industrial-scale production of rare antibiotics.

COVID-19 Therapeutic Potential

The COVID-19 pandemic has spurred research into effective therapeutics, with this compound emerging as a potential candidate .

  • Mechanism of Action this compound inhibits the SARS-CoV-2 main protease (Mpro) by preventing the dimerization of the enzyme’s monomer units . Molecular docking studies have revealed that this compound targets the Glu166 residue of Mpro, which is crucial for the dimerization process .
  • In vitro Studies In vitro evaluations have confirmed this compound's anti-SARS-CoV-2 properties, demonstrating its ability to target the Mpro enzyme . It was found that the compound targets M pro enzyme with an IC 50 value of 12.02 ± 0.046 μM .
  • Molecular Dynamics Simulations Molecular dynamics (MD) simulations of the this compound-SARS-CoV2-Mpro complex have provided insights into the stability and interactions of the compound with the target enzyme . These simulations involve:
    • Solvation with a three-point (TIP3P) water model and neutralization by adding Cl− or Na+ counter ions in an orthorhombic box .
    • Energy minimization via the Steepest descent energy minimization method .
    • 50 ns MD simulation with NPT conditions .
    • Analysis of trajectories to obtain root-mean-square deviation (RMSD), root-mean square fluctuation (RMSF), protein–ligand interaction, protein–ligand contacts, and radius of gyration .
  • Additional Properties In addition to its antiviral activity, this compound exhibits anti-inflammatory and antioxidant properties . These properties can help mitigate lung injury and organ damage associated with severe COVID-19 .

Antibacterial Activity

This compound has demonstrated activity against Gram-positive bacteria, including mycobacteria . This antibacterial activity makes it valuable for studying bacterial resistance mechanisms.

Enhancement of this compound Production

Optimization strategies have been developed to enhance this compound production using various methods :

  • One Factor at a Time (OFAT) Approach The OFAT approach involves optimizing individual parameters such as carbon source, nitrogen source, air, and agitation to maximize this compound production .
  • Taguchi L9 Orthogonal Array Design The Taguchi L9 orthogonal array design is used to optimize fermentation conditions in a 30L fermenter .
    • The optimized production medium supplemented with 150 g/L glycerol and 7.5 g/L soyabean meal with an agitation rate of 100 RPM and air flow rate of 20 LPM resulted in 675 mg/L this compound production within 96–108 h of fermentation as compared to the initial production i.e. 40 mg/L .

Antidiabetic Potential

Recent findings suggest that this compound is a promising candidate for further enzymological research and potential antidiabetic therapy .

  • Molecular Docking Molecular docking studies have identified key interactions between this compound and maltase-glucoamylase, an enzyme involved in glucose metabolism .
    • Two hydrogen bonds with maltase-glucoamylase chain A residues Thr205 and Lys480 .
    • Two π–π interactions with Trp406 and Phe450 .
    • One π–cation interaction with Asp542 .
  • Residue-Energy Analysis Residue-energy analysis has highlighted Trp406 and Phe450 as key residues in this compound’s binding to maltase-glucoamylase .

作用機序

セトミマイシンは、特定の分子経路を標的にすることで効果を発揮します。例えば、Glu166残基に結合することでSARS-CoV-2のメインプロテアーゼを阻害し、プロテアーゼモノマーの二量体化を阻止します。この作用は、ウイルスの複製プロセスを阻害します。 さらに、セトミマイシンは、さまざまな酵素とシグナル伝達経路の活性を調節することで、抗炎症および抗酸化作用を示します .

類似化合物との比較

生物活性

Setomimycin is a polyketide antibiotic first isolated from Streptomyces pseudovenezuelae in 1978. It has garnered attention for its diverse biological activities, particularly its antimicrobial and antitumor properties. Recent studies have also explored its potential as an antiviral agent against SARS-CoV-2 and its inhibitory effects on α-glucosidase, suggesting its utility in treating diabetes.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a unique bianthryl configuration. The empirical formula is C34H28O9C_{34}H_{28}O_9 with a molecular weight of 580.17 g/mol. It is soluble in polar organic solvents like methanol and ethanol but insoluble in non-polar solvents such as hexane and petroleum ether .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested organisms are as follows:

Organism MIC (µg/mL)
Staphylococcus aureus FDA209P3.1
Bacillus subtilis PCI2193.1
Micrococcus luteus PCI10011.6
Mycobacterium smegmatis ATCC 6071.6
Nocardia asteroides KB>100
Escherichia coli NIHJ>100

This data indicates that this compound is particularly effective against certain strains of bacteria, making it a candidate for further development as an antibiotic .

Antitumor Activity

In vivo studies have demonstrated that this compound possesses antitumor properties, particularly against Sarcoma 180 solid tumors in mice. A single intraperitoneal injection of 200 mg/kg resulted in a tumor size reduction with a T/C (tumor/control) value of 0.43 on day seven post-treatment . This suggests that this compound could be explored further for its potential therapeutic applications in oncology.

Antiviral Activity Against SARS-CoV-2

Recent research has focused on this compound's potential as an antiviral agent against COVID-19. In silico studies indicated that this compound targets the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 12.02 ± 0.046 μM, effectively preventing the dimerization of the Mpro monomer by binding to the Glu166 residue . Additionally, molecular docking studies revealed that this compound has anti-inflammatory and antioxidant properties, further supporting its potential use in treating COVID-19 infections .

α-Glucosidase Inhibition

This compound has shown promising results as an α-glucosidase inhibitor, which is crucial for managing type 2 diabetes. In comparative studies, it exhibited greater potency than the standard drug acarbose, with IC50 values of 231.26 ± 0.41 μM compared to acarbose's IC50 of approximately 331.32 ± 1.35 μM . Molecular docking simulations highlighted key interactions between this compound and maltase-glucoamylase (MGAM), indicating its potential as a therapeutic agent for glycemic control.

特性

IUPAC Name

4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEJOJJMQZEKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989284
Record name 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69431-87-4, 72484-73-2
Record name Setomimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antibiotic AM 2947
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Setomimycin
Reactant of Route 2
Setomimycin
Reactant of Route 3
Setomimycin
Reactant of Route 4
Setomimycin
Reactant of Route 5
Setomimycin
Reactant of Route 6
Setomimycin
Customer
Q & A

Q1: What is Setomimycin?

A1: this compound is a weakly acidic antibiotic first isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947. [] It belongs to a class of compounds called bianthracenes, characterized by their unique structure consisting of two anthracene units joined together. This compound exhibits activity against Gram-positive bacteria, including Mycobacteria, and also demonstrates antitumor activity against Sarcoma-180 solid tumors in mice. []

Q2: What is the structure of this compound and how was it determined?

A2: this compound has a molecular formula of C34H28O9 and a molecular weight of 580 g/mol. [] Its structure, featuring a 9,9'-bianthryl core, was elucidated using a combination of techniques, including UV spectroscopy (with absorption maxima at 228, 268, and 422 nm), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q3: How does the structure of this compound relate to its biological activity?

A3: While the precise mechanism of action of this compound remains unclear, its bianthracene structure, specifically the atropisomerism arising from restricted rotation around its central bond, is crucial for its biological activity. [] This unique structural feature likely influences its interaction with biological targets, contributing to its antibacterial and antitumor properties. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogues.

Q4: What is known about the biosynthesis of this compound?

A4: this compound biosynthesis originates from a polyketide pathway. [, ] Genomic analysis of Streptomyces aurantiacus JA 4570 identified a putative this compound biosynthetic gene cluster. [] This cluster shows significant similarity to the gene clusters responsible for the biosynthesis of related bianthracenes like Julichromes and Spectomycin B1, suggesting a common evolutionary origin. [, , ] Notably, cytochrome P450 enzymes are thought to play a key role in the dimerization of polyketide monomers, leading to the formation of the characteristic bianthracene scaffold of this compound. []

Q5: Are there any other bacteria besides Streptomyces pseudovenezuelae that produce this compound?

A5: Yes, Streptomyces justiciae strain RA-WS2 has been identified as a novel producer of this compound. [] This finding highlights the potential for discovering new this compound producing strains and optimizing their production capabilities for research and potential applications.

Q6: Has this compound been investigated for its potential against biofilms?

A6: Yes, recent research investigated the synergistic effect of this compound in combination with kanamycin and amikacin on inhibiting biofilm formation in Listeria monocytogenes. [] This study suggests the potential for utilizing this compound in combination therapies to combat bacterial infections, particularly those associated with biofilms, which are often more resistant to conventional treatments.

Q7: Have there been any computational studies on this compound?

A7: Yes, this compound has been explored as a potential molecule targeting COVID-19 using in silico approaches. [, ] Although further research is needed, these computational studies provide valuable insights into the potential therapeutic applications of this compound against viral infections.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。